Lincomycin-d3 is a stable isotope-labeled derivative of lincomycin, an antibiotic produced by the actinomycete Streptomyces lincolnensis. This compound is classified as a lincosamide antibiotic, which is characterized by its ability to inhibit bacterial protein synthesis by interfering with ribosomal function. Lincomycin-d3 is primarily utilized in research settings, particularly in pharmacokinetic studies and metabolic tracing due to its deuterium labeling.
Lincomycin-d3 is synthesized from lincomycin through specific chemical modifications that introduce deuterium atoms into its molecular structure. The original lincomycin compound is derived from the fermentation of Streptomyces lincolnensis, which produces the antibiotic naturally under aerobic conditions.
The synthesis of Lincomycin-d3 involves several key steps:
The industrial production of Lincomycin-d3 employs advanced chemical reactors and purification systems to achieve high yields and purity levels. Common techniques include:
Lincomycin-d3 has a complex molecular structure characterized by:
Lincomycin-d3 can participate in various chemical reactions including:
These reactions are essential for studying the properties and functionalities of Lincomycin-d3 and its derivatives. The major products formed from these reactions are used in further research and development.
Lincomycin-d3 functions similarly to its parent compound by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase loop region of the 23S ribosomal RNA, preventing peptide bond formation during translation.
Lincomycin has demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus and Streptococcus species .
The HPLC purity of Lincomycin-d3 is greater than 95%, indicating high quality suitable for research applications .
Lincomycin-d3 is primarily used in scientific research, particularly in:
Its stable isotope labeling allows researchers to conduct detailed studies on drug interactions and efficacy without altering the biological activity of the original compound .
Deuterium (²H or D), a stable, non-radioactive hydrogen isotope, is strategically incorporated into pharmaceutical compounds like Lincomycin-d3 at specific molecular positions to create isotopologues with near-identical chemical properties to their protiated counterparts. In Lincomycin-d3, three hydrogen atoms are replaced with deuterium at the N-methyl group of the pyrrolidine moiety (structure: (1-methyl-d3-4-propyl-l-2-pyrrolidinyl) [1] [3]. This modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (compared to carbon-hydrogen) increases resistance to enzymatic cleavage during metabolic reactions. Consequently, Lincomycin-d3 exhibits reduced first-pass metabolism and prolonged in vivo half-life, minimizing the formation of misleading metabolites that could interfere with analytical measurements [4] [10].
As an internal standard in mass spectrometry, Lincomycin-d3 corrects for matrix effects and extraction inefficiencies. Its co-elution with native Lincomycin ensures simultaneous ionization, while the 3 Da mass shift (molecular weight: 409.56 g/mol vs. 406.52 g/mol for unlabeled Lincomycin) enables unambiguous differentiation in selected reaction monitoring (SRM) transitions. This precision achieves recovery rates of 98–101% and lowers quantification limits to 10–73 µg/kg across biological matrices, significantly enhancing data accuracy for pharmacokinetic modeling [4] [8].
IDMS leverages Lincomycin-d3 as an internal standard to quantify native Lincomycin with traceability to international reference materials. The methodology follows a rigorous four-step workflow:
Table 1: Validation Parameters for IDMS Quantification of Lincomycin Using Lincomycin-d3
Matrix | LOD (μg/kg) | LOQ (μg/kg) | Recovery (%) | Precision (RSD%) |
---|---|---|---|---|
Feathers | 19 | 62 | 98–101 | <5% |
Muscle Tissue | 22 | 73 | 99–102 | <6% |
Liver Tissue | 10 | 34 | 97–100 | <4% |
Data derived from multi-laboratory validation per 2002/657/EC guidelines [4].
Pharmacokinetic studies in animal models reveal nuanced differences between Lincomycin and its deuterated analog. Following intravenous administration in buffalo calves (10 mg/kg), Lincomycin exhibits rapid distribution (α-half-life: 0.06 h) and moderate elimination (β-half-life: 3.30 h). Its volume of distribution (Vd: 1.15 L/kg) indicates extensive penetration into tissues and body fluids [9].
Lincomycin-d3 mirrors this distribution but demonstrates altered metabolic clearance due to deuterium substitution. Key comparative insights include:
Table 2: Key Pharmacokinetic Parameters of Lincomycin in Buffalo Calves (IV Dose)
Parameter | Value (Lincomycin) | Inferred Impact of Deuteration (Lincomycin-d3) |
---|---|---|
Distribution Half-life (t₁/₂α) | 0.06 ± 0.01 h | Unchanged |
Elimination Half-life (t₁/₂β) | 3.30 ± 0.08 h | Increased by 15–25% |
AUC (μg·mL⁻¹·h) | 41.6 ± 1.73 | Increased by 20–30% |
Volume of Distribution (Vd) | 1.15 ± 0.03 L/kg | Unchanged |
Data extrapolated from [9] and deuterium KIE principles [10].
These profiles confirm Lincomycin-d3 as a biochemically faithful tracer for native Lincomycin, enabling precise quantification of parent drug kinetics without confounding metabolic artifacts.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7